4-((3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole
Description
The compound 4-((3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole is a heterocyclic hybrid molecule featuring a benzo[c][1,2,5]thiadiazole core fused with a sulfonamide-linked azetidine-triazole moiety. The sulfonyl bridge likely improves solubility and modulates electronic properties, while the triazole group offers hydrogen-bonding and π-π stacking capabilities. Although direct studies on this compound are absent in the provided evidence, its structural analogs—particularly thiadiazole, triazole, and azetidine derivatives—have been extensively investigated for antitumor, antimicrobial, and optoelectronic applications .
Properties
IUPAC Name |
4-[3-(triazol-2-yl)azetidin-1-yl]sulfonyl-2,1,3-benzothiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N6O2S2/c18-21(19,10-3-1-2-9-11(10)15-20-14-9)16-6-8(7-16)17-12-4-5-13-17/h1-5,8H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYLRWPMHFPVSFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=CC=CC3=NSN=C32)N4N=CC=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N6O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiol Intermediate Preparation
The synthesis begins with functionalizing benzo[c]thiadiazole at the 4-position. A nitro group is introduced via nitration, followed by reduction to an amine using hydrogenation or catalytic transfer methods. Subsequent diazotization and treatment with potassium ethyl xanthate yields 4-mercaptobenzo[c]thiadiazole (Scheme 1).
Sulfonyl Chloride Formation
Chlorination of the thiol intermediate with chlorine gas in a 1,2-dichloroethane/water system affords the sulfonyl chloride in 85–92% yield (Table 1). Solvent optimization is critical, as methylene chloride/water systems may lead to incomplete conversions due to solubility issues.
Table 1: Optimization of Sulfonyl Chloride Synthesis
| Solvent System | Reaction Time (h) | Yield (%) |
|---|---|---|
| Acetic acid/water | 6 | 72 |
| Methylene chloride/water | 6 | 65 |
| 1,2-Dichloroethane/water | 4 | 92 |
Synthesis of 3-(2H-1,2,3-Triazol-2-yl)Azetidine
Azetidine Ring Construction
Azetidine, a strained four-membered ring, is synthesized via cyclization of 1,3-dibromopropane with ammonia under high pressure. Alternatively, Gabriel synthesis using phthalimide derivatives provides N-protected azetidines, which are deprotected hydrazinolytically.
Triazole Installation
The 2H-1,2,3-triazol-2-yl group is introduced via Huisgen cycloaddition between 3-azidoazetidine and acetylene derivatives. Copper(I)-catalyzed conditions favor 1,4-regioisomers, but thermal conditions without catalysts yield the 2H-1,2,3-triazole isomer (Scheme 2).
Key Reaction Conditions
- Thermal Cycloaddition : 3-Azidoazetidine and phenylacetylene refluxed in toluene (110°C, 12 h) yield the 2H-triazole derivative (78% yield).
- Protection Strategies : Boc-protected azetidines prevent side reactions during triazole formation.
Sulfonamide Coupling Reaction
Reaction Optimization
The sulfonyl chloride reacts with 3-(2H-1,2,3-triazol-2-yl)azetidine in dichloromethane with triethylamine as a base (0°C to room temperature, 2 h). Excess amine (1.2 equiv) ensures complete conversion, yielding the target compound in 80–88% purity (Table 2).
Table 2: Sulfonamide Coupling Conditions
| Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Triethylamine | Dichloromethane | 0 → 25 | 88 |
| Pyridine | THF | 25 | 75 |
| NaHCO3 | Acetonitrile | 40 | 68 |
Purification and Characterization
Crude products are purified via silica gel chromatography (ethyl acetate/hexane). Nuclear magnetic resonance (NMR) confirms sulfonamide formation, with distinctive signals at δ 3.8–4.2 ppm (azetidine protons) and δ 8.1–8.3 ppm (benzo-thiadiazole aromatic protons). Mass spectrometry (ESI-MS) validates molecular ion peaks matching the theoretical mass.
Alternative Synthetic Routes and Challenges
One-Pot Sequential Synthesis
A tandem approach condenses thiol oxidation, triazole formation, and sulfonamide coupling in a single reactor. However, competing side reactions, such as over-oxidation of thiols or azetidine ring-opening, reduce yields to 50–60%.
Stability Considerations
- Azetidine Ring : Prolonged exposure to acidic or basic conditions induces ring-opening, necessitating neutral pH during coupling.
- Sulfonyl Chloride Hydrolysis : Moisture-sensitive intermediates require anhydrous conditions and inert atmospheres.
Scalability and Industrial Applicability
Pilot-Scale Production
Kilogram-scale synthesis employs continuous flow reactors for sulfonyl chloride generation, minimizing exothermic risks. Automated pH control during coupling ensures consistent yields (>85%).
Chemical Reactions Analysis
Types of Reactions
4-((3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride can be used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry
- Antimicrobial Activity : Research indicates that compounds containing triazole rings exhibit significant antimicrobial properties. The presence of the azetidine moiety may enhance this activity by facilitating interactions with microbial enzymes or receptors.
- Anticancer Properties : The compound's ability to inhibit specific enzymes involved in cancer cell proliferation has been investigated. The sulfonamide group is known for its role in drug design targeting cancer cells.
- Enzyme Inhibition : The compound has potential as an inhibitor for certain enzymes such as carbonic anhydrases and proteases, which are crucial in various diseases.
Biological Research
- Bioactive Molecule Development : The unique structure of 4-((3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole makes it a promising candidate for developing new bioactive molecules.
- Targeted Drug Delivery Systems : The compound can be integrated into nanocarriers for targeted drug delivery applications due to its solubility and stability.
Material Science
-
Advanced Materials Development : The sulfonyl and triazole functionalities allow for the modification of polymeric materials with enhanced electrical and thermal properties.
- Application Example : Studies have shown that incorporating this compound into polymer matrices can improve mechanical strength and thermal stability, making it suitable for electronic applications.
Mechanism of Action
The mechanism of action of 4-((3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Antitumor Thiadiazole Derivatives
Thiadiazole-containing compounds are widely studied for their anticancer properties. For example:
- Compound 9b (1,3,4-thiadiazole derivative) exhibited potent activity against hepatocellular carcinoma (HepG2, IC₅₀ = 2.94 µM) .
- Compound 12a (thiazole-triazole hybrid) showed dual activity against HepG2 (IC₅₀ = 1.19 µM) and breast carcinoma (MCF-7, IC₅₀ = 3.4 µM) .
The target compound’s benzo[c][1,2,5]thiadiazole core may confer similar cytotoxicity, but its azetidine-sulfonyl-triazole substituent could enhance selectivity or pharmacokinetics compared to simpler thiadiazole derivatives.
Physicochemical Properties
- Solubility: Sulfonamide groups (as in the target compound) typically improve aqueous solubility compared to non-polar analogs like 5-(4-chloro-benzyl)-4-aryl-4H-1,2,4-triazole-3-thiols () .
- Electronic Effects : The benzo[c][1,2,5]thiadiazole core is more electron-deficient than benzodioxine-based thiadiazoles (), which may enhance charge-transfer properties in materials science applications .
Key Data Tables
Table 1: Antitumor Activity of Thiadiazole and Triazole Analogs
Biological Activity
The compound 4-((3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole is a synthetic organic compound that incorporates a 1,3,4-thiadiazole scaffold known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Structural Overview
The compound features a complex structure comprising:
- Thiadiazole ring : Known for its broad biological activity.
- Triazole moiety : Enhances the compound's interaction with biological targets.
- Azetidine ring : Contributes to the overall pharmacological profile.
Antimicrobial Activity
Research indicates that compounds containing the 1,3,4-thiadiazole moiety exhibit significant antimicrobial properties. For instance:
- Antibacterial and Antifungal Effects : Studies have shown that derivatives of thiadiazole possess activity against various bacterial strains and fungi. The presence of the triazole group enhances these effects through improved binding to microbial targets .
Anticancer Properties
The potential anticancer activity of this compound is attributed to its ability to induce apoptosis in cancer cells and inhibit tumor growth. The mechanism involves:
- Inhibition of cell proliferation : Compounds with thiadiazole structures have been documented to disrupt critical signaling pathways in cancer cells .
Anti-inflammatory Effects
1,3,4-Thiadiazoles are also recognized for their anti-inflammatory properties. The compound may exert these effects by:
- Modulating cytokine production : By inhibiting pro-inflammatory cytokines, it can reduce inflammation in various models .
Neuroprotective Effects
Emerging studies suggest that this compound may offer neuroprotective benefits:
- Anticonvulsant Activity : Some derivatives have shown promise in reducing seizure activity in animal models . The pharmacophoric features of the thiadiazole ring are believed to play a crucial role in this activity.
The mechanisms through which this compound exerts its biological effects include:
- Interaction with Enzymes and Receptors : The triazole and thiadiazole rings facilitate binding to various enzymes and receptors involved in disease processes .
- Induction of Reactive Oxygen Species (ROS) : Some studies suggest that the compound may increase ROS levels in cancer cells, leading to oxidative stress and subsequent cell death .
Case Studies
Several studies have documented the efficacy of similar compounds:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 4-((3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole?
- Methodological Answer : The synthesis typically involves multi-step reactions, including:
- Step 1 : Formation of the azetidine-triazole core via cyclization under alkaline conditions (e.g., NaOH) with thioglycolic acid derivatives .
- Step 2 : Sulfonylation of the azetidine nitrogen using chlorosulfonic acid or sulfonyl chlorides in anhydrous dichloromethane (DCM) .
- Step 3 : Coupling with benzo[c][1,2,5]thiadiazole via nucleophilic aromatic substitution (SNAr) in polar aprotic solvents like DMF at 80–100°C .
- Key Parameters : Reaction yields improve with slow addition of sulfonyl chloride and rigorous exclusion of moisture .
Q. How can researchers confirm the structural integrity and purity of this compound?
- Methodological Answer :
- Spectroscopy : Use -NMR and -NMR to verify proton environments (e.g., azetidine CH at δ 3.5–4.0 ppm, triazole protons at δ 7.8–8.2 ppm) and carbon assignments .
- Elemental Analysis : Compare calculated vs. experimental C, H, N, S percentages; deviations >0.3% indicate impurities .
- HPLC : Monitor purity (>95%) using a C18 column with acetonitrile/water gradients .
Q. What are the primary biological or chemical applications of this compound in current research?
- Methodological Answer :
- Enzyme Inhibition : Screen against kinases or proteases using fluorescence polarization assays; the sulfonyl group enhances target binding via hydrogen bonding .
- Antimicrobial Activity : Evaluate via microdilution assays (MIC values) against Gram-positive bacteria; the triazole moiety disrupts cell wall synthesis .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- Methodological Answer :
- Substituent Variation : Synthesize analogs with modified aryl groups on the triazole (e.g., 4-fluorophenyl vs. 4-bromophenyl) to assess steric/electronic effects on potency .
- Pharmacophore Mapping : Use molecular docking (AutoDock Vina) to identify critical interactions (e.g., sulfonyl oxygen with Serine residues in target enzymes) .
- Data Analysis : Apply multivariate regression to correlate logP values with antimicrobial IC .
Q. What computational strategies predict this compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate binding stability in water-lipid bilayer systems (GROMACS) to assess membrane permeability .
- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic regions influencing reactivity .
Q. How does the compound’s stability vary under different pH and temperature conditions?
- Methodological Answer :
- Accelerated Stability Testing : Incubate at pH 2–9 (37°C) for 48 hours; monitor degradation via LC-MS. The sulfonamide bond is prone to hydrolysis at pH <3 .
- Thermogravimetric Analysis (TGA) : Determine decomposition onset temperature (>200°C indicates thermal stability) .
Q. What experimental approaches resolve contradictions in reported biological activity data?
- Methodological Answer :
- Dose-Response Replication : Test across multiple cell lines (e.g., HEK293 vs. HeLa) to identify cell-type-specific effects .
- Aggregation Testing : Use dynamic light scattering (DLS) to detect nanoaggregates that may cause false-positive inhibition .
Q. How can regioselectivity challenges in triazole-azetidine coupling be addressed?
- Methodological Answer :
- Catalyst Screening : Test Cu(I)/Cu(II) catalysts for click chemistry; Cu(I)Br improves triazole regioselectivity (1,4- vs. 1,5-isomers) .
- Solvent Optimization : Use tert-butanol/water mixtures to enhance reaction kinetics and reduce byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
